molecular formula C14H21ClN2O B5092743 N-mesitylprolinamide hydrochloride

N-mesitylprolinamide hydrochloride

Cat. No.: B5092743
M. Wt: 268.78 g/mol
InChI Key: WPOXBVWNTTWRJV-UHFFFAOYSA-N
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Description

N-Mesitylprolinamide hydrochloride is a hydrochloride salt derivative of a prolinamide compound featuring a mesityl (2,4,6-trimethylphenyl) group attached to the nitrogen of the proline backbone. Prolinamide derivatives are of significant interest in pharmaceutical and chemical research due to their conformational rigidity, which can influence biological activity, solubility, and stability.

Properties

IUPAC Name

N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O.ClH/c1-9-7-10(2)13(11(3)8-9)16-14(17)12-5-4-6-15-12;/h7-8,12,15H,4-6H2,1-3H3,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOXBVWNTTWRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2CCCN2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-mesitylprolinamide hydrochloride typically involves the reaction of mesitylamine with proline or its derivatives under specific conditions. One common method is the condensation reaction between mesitylamine and proline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: N-mesitylprolinamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the mesityl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted prolinamide derivatives.

Scientific Research Applications

N-mesitylprolinamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of N-mesitylprolinamide hydrochloride involves its interaction with specific molecular targets. The mesityl group enhances the compound’s ability to bind to enzymes or receptors, modulating their activity. The prolinamide moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs

  • Prilocaine Hydrochloride : A local anesthetic with a propanamide structure and a methylphenyl substituent. Like N-mesitylprolinamide, it incorporates an aromatic group, but the mesityl moiety in the latter provides greater steric hindrance, which may reduce metabolic degradation or improve target selectivity .
  • 4-Dimethylamino-N-benzylcathinone Hydrochloride: Features a benzyl-substituted propanone backbone. The bulky benzyl group parallels the mesityl group in N-mesitylprolinamide, though the latter’s trimethylphenyl structure could enhance lipophilicity and membrane permeability .
  • Memantine Related Compound G (3-Methyladamantan-1-amine hydrochloride) : A bicyclic amine hydrochloride. Unlike N-mesitylprolinamide’s planar aromatic group, this compound’s adamantane moiety provides three-dimensional bulk, influencing solubility and CNS penetration .
Table 1: Structural Comparison
Compound Core Structure Key Substituent Steric Bulk Reference
N-Mesitylprolinamide HCl Prolinamide 2,4,6-Trimethylphenyl High Inferred
Prilocaine HCl Propanamide 4-Methylphenyl Moderate
4-Dimethylamino-N-benzylcathinone HCl Cathinone Benzyl Moderate
Memantine Related Compound G Adamantane 3-Methyladamantane High

Physicochemical Properties

  • Solubility : Hydrochloride salts generally improve aqueous solubility. For example, famotidine hydrochloride exhibits pH-dependent dissolution kinetics, with >80% release in acidic media (Table 4, ). N-Mesitylprolinamide’s mesityl group may reduce solubility compared to less bulky analogs like prilocaine.
  • Stability: Amitriptyline hydrochloride demonstrates stability in solution for 24 hours under refrigeration (Table 8, ). Similarly, 4-Dimethylamino-N-benzylcathinone hydrochloride is stable at -20°C for ≥5 years . The mesityl group’s electron-donating methyl groups could enhance thermal stability in N-mesitylprolinamide.

Pharmacological and Analytical Considerations

  • Pharmacological Activity: Prilocaine hydrochloride is a local anesthetic , while amitriptyline hydrochloride is an antidepressant .
  • Analytical Methods : RP-HPLC is widely used for quantification of hydrochlorides, such as bamifylline (Table 2, ) and amitriptyline (Table 6, ). Similar methods could be validated for N-mesitylprolinamide, leveraging UV detection (e.g., λmax ~350 nm for aromatic analogs ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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